The synthesis of 7-Bromo-5-fluoroisoquinoline typically involves the halogenation of isoquinoline derivatives. A common synthetic route includes:
In industrial settings, continuous flow processes may be utilized to enhance efficiency, allowing for precise control over reaction parameters such as temperature and pressure.
The molecular structure of 7-Bromo-5-fluoroisoquinoline features a fused bicyclic system characteristic of isoquinolines. Key structural details include:
The InChI key for this compound is InChI=1S/C9H6BrF/c10-8-4-5-6(11)2-1-3-7(8)9/h1-5H
, which provides a unique identifier for its chemical structure .
7-Bromo-5-fluoroisoquinoline is involved in several chemical reactions:
These reactions highlight the versatility of 7-Bromo-5-fluoroisoquinoline in organic synthesis.
The mechanism of action for 7-Bromo-5-fluoroisoquinoline involves its interaction with biological targets, potentially influencing various enzymatic pathways. While specific pathways are still under investigation, it is believed that:
The physical and chemical properties of 7-Bromo-5-fluoroisoquinoline include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 215.05 g/mol |
Melting Point | Not extensively documented |
Solubility | Soluble in organic solvents |
Boiling Point | Not extensively documented |
Density | Not extensively documented |
These properties indicate that the compound is likely to exhibit moderate solubility in organic solvents due to its aromatic nature and halogen substituents.
7-Bromo-5-fluoroisoquinoline has several significant applications across various fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4